Cas no 1240620-37-4 (2-(N-Boc-aminomethyl)-5-hydroxypyridine)

2-(N-Boc-aminomethyl)-5-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-(N-Boc-aminomethyl)-5-hydroxypyridine
- 1240620-37-4
- SCHEMBL24307053
- tert-butyl (5-hydroxypyridin-2-yl)methylcarbamate
- DB-144515
- tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate
- EN300-6197389
- 2-(Aminomethyl)-5-hydroxypyridine, 2-BOC protected
- tert-Butyl((5-hydroxypyridin-2-yl)methyl)carbamate
- TERT-BUTYL N-[(5-HYDROXYPYRIDIN-2-YL)METHYL]CARBAMATE
- 2-(N-BOC-AMINOMETHYL)-5-HYDROXYPYRIDINE[1240620-37-4]
-
- インチ: InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-9(14)7-12-8/h4-5,7,14H,6H2,1-3H3,(H,13,15)
- InChIKey: RZEQMSGEJUDANY-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(NCC1=NC=C(O)C=C1)=O)C
計算された属性
- せいみつぶんしりょう: 224.11609238Da
- どういたいしつりょう: 224.11609238Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1
2-(N-Boc-aminomethyl)-5-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM318349-1g |
tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate |
1240620-37-4 | 95% | 1g |
$586 | 2022-06-13 | |
Enamine | EN300-6197389-0.25g |
tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate |
1240620-37-4 | 95.0% | 0.25g |
$893.0 | 2025-03-15 | |
Enamine | EN300-6197389-0.5g |
tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate |
1240620-37-4 | 95.0% | 0.5g |
$933.0 | 2025-03-15 | |
Enamine | EN300-6197389-5.0g |
tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate |
1240620-37-4 | 95.0% | 5.0g |
$2816.0 | 2025-03-15 | |
Enamine | EN300-6197389-2.5g |
tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate |
1240620-37-4 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
Enamine | EN300-6197389-0.05g |
tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate |
1240620-37-4 | 95.0% | 0.05g |
$816.0 | 2025-03-15 | |
Chemenu | CM318349-1g |
tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate |
1240620-37-4 | 95% | 1g |
$498 | 2021-08-18 | |
Enamine | EN300-6197389-1.0g |
tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate |
1240620-37-4 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
Enamine | EN300-6197389-0.1g |
tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate |
1240620-37-4 | 95.0% | 0.1g |
$855.0 | 2025-03-15 | |
Enamine | EN300-6197389-10.0g |
tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate |
1240620-37-4 | 95.0% | 10.0g |
$4176.0 | 2025-03-15 |
2-(N-Boc-aminomethyl)-5-hydroxypyridine 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
2-(N-Boc-aminomethyl)-5-hydroxypyridineに関する追加情報
Introduction to 2-(N-Boc-aminomethyl)-5-hydroxypyridine (CAS No. 1240620-37-4) and Its Emerging Applications in Chemical Biology
2-(N-Boc-aminomethyl)-5-hydroxypyridine, identified by the chemical abstracts service number 1240620-37-4, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a pyridine core substituted with a Boc-protected amine and a hydroxyl group, presents unique structural and functional attributes that make it valuable for the development of novel bioactive molecules. The presence of both a nucleophilic amine and an electrophilic hydroxyl group allows for diverse chemical modifications, enabling its integration into various synthetic pathways and biological assays.
The Boc-protected amine moiety in 2-(N-Boc-aminomethyl)-5-hydroxypyridine serves as a critical handle for further functionalization, facilitating the synthesis of more complex derivatives. This protection strategy ensures that the amine group remains inert under certain reaction conditions while allowing for selective deprotection when desired. Such modularity is particularly advantageous in drug discovery, where precise control over molecular architecture is essential for optimizing potency, selectivity, and pharmacokinetic properties. The compound’s utility extends to the construction of peptidomimetics and enzyme inhibitors, where its pyridine scaffold can mimic natural amino acid residues or interact with specific protein targets.
Recent advancements in medicinal chemistry have highlighted the importance of 5-hydroxypyridine derivatives in therapeutic development. The hydroxyl group at the 5-position of the pyridine ring not only enhances solubility but also provides a site for hydrogen bonding interactions, which are crucial for binding affinity in biological systems. Studies have demonstrated that hydroxypyridines exhibit promising activity against various targets, including kinases, proteases, and ion channels. For instance, recent research has shown that certain 5-hydroxypyridine-based scaffolds can modulate inflammatory pathways by inhibiting key enzymes involved in cytokine production. The compound 2-(N-Boc-aminomethyl)-5-hydroxypyridine (CAS No. 1240620-37-4) represents an early entry into this growing chemical space, offering a scaffold for further exploration.
The incorporation of a secondary amine through the N-Boc-aminomethyl group introduces additional reactivity, enabling the formation of amide or urea linkages with carboxylic acid or isocyanate derivatives. This feature is particularly useful in fragment-based drug design, where small molecules are used as starting points to generate larger lead compounds through iterative chemical elaboration. The ability to seamlessly integrate this compound into libraries of diverse fragments underscores its value as a building block in high-throughput screening campaigns. Moreover, its compatibility with solid-phase synthesis techniques makes it an attractive candidate for automated parallel synthesis pipelines.
In the realm of biochemical assays, 2-(N-Boc-aminomethyl)-5-hydroxypyridine has been employed as a substrate or inhibitor in enzyme kinetics studies. The hydroxyl group can serve as a hydrogen bond acceptor or participate in metal coordination interactions with enzymes such as cytochrome P450 monooxygenases or flavoproteins. Such interactions are pivotal for understanding enzyme mechanisms and designing selective inhibitors for therapeutic applications. Additionally, the Boc-protected amine allows researchers to attach fluorophores or affinity tags post-synthetic modification, facilitating high-resolution imaging and purification processes.
The compound’s potential extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly leveraging heterocyclic compounds like pyridines due to their broad spectrum of biological activity and favorable pharmacokinetic profiles. The structural motifs present in 2-(N-Boc-aminomethyl)-5-hydroxypyridine (CAS No. 1240620-37-4) align well with current trends in drug discovery, where hybrid molecules combining multiple pharmacophores exhibit enhanced therapeutic efficacy. For example, recent patents have described derivatives of this compound as candidates for treating neurological disorders by modulating neurotransmitter receptor activity.
The synthesis of 2-(N-Boc-aminomethyl)-5-hydroxypyridine typically involves multi-step organic transformations starting from commercially available precursors such as 5-bromo-pyridine or 5-chloro-pyridine. Key steps include nucleophilic substitution to introduce the amine functionality followed by Boc protection under mild acidic conditions. Advances in catalytic methods have enabled more efficient routes to this intermediate, reducing waste generation and improving scalability—a critical consideration for industrial-scale production.
Future directions in research may explore derivatization strategies aimed at enhancing bioavailability or metabolic stability while maintaining biological activity. For instance, replacing the hydroxyl group with an ether or thioether moiety could improve solubility while preserving binding interactions with biological targets. Similarly, exploring analogs with different substitution patterns at the pyridine ring may uncover novel mechanisms of action or expand therapeutic indications.
In conclusion,2-(N-Boc-aminomethyl)-5-hydroxypyridine (CAS No. 1240620-37-4) stands as a promising intermediate in synthetic chemistry with broad applicability across drug discovery and biochemical research fields Its unique structural features—combining both nucleophilic and electrophilic sites—make it an ideal candidate for further functionalization toward developing next-generation bioactive molecules.
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